N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide
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Overview
Description
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide is a synthetic organic compound that features a furan ring, a hydroxypropyl group, and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide typically involves multicomponent reactions (MCRs) that allow for the efficient construction of complex molecules from simple starting materials. One common approach is the reaction of 1,3-dipyridin-2-ylpropane-1,3-dione with aryl aldehydes and cyclohexyl isocyanide . This catalyst-free, one-pot synthesis method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and reproducibility of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets and pathways. The furan ring and hydroxypropyl group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
- Polysubstituted furans
Uniqueness
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its synthesis via multicomponent reactions also highlights its versatility and efficiency in chemical synthesis.
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-12(13-5-3-2-4-6-13)19-17(22)16(21)18-9-7-15(20)14-8-10-23-11-14/h2-6,8,10-12,15,20H,7,9H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEMQBHOFUGXMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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